Spiro(4H-1-benzothiopyran-4,2'(5'H)-furan)-5'-one, 2,3,3',4'-tetrahydro-4'-methylene-, 1,1-dioxide
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Overview
Description
Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide is a complex organic compound characterized by its unique spiro structure. This compound features a benzothiopyran ring fused with a furan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Oxidation Reactions: Introduction of the dioxide functionality using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure or reduce the dioxide functionality.
Substitution: Various substitution reactions can introduce different substituents on the benzothiopyran or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde functionalities, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable subject for studying spiro compounds and their reactivity.
Biology
Medicine
Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism by which Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure but different ring systems.
Benzothiopyran Derivatives: Compounds with variations in the benzothiopyran ring.
Furan Derivatives: Compounds with different substituents on the furan ring.
Uniqueness
The uniqueness of Spiro(4H-1-benzothiopyran-4,2’(5’H)-furan)-5’-one, 2,3,3’,4’-tetrahydro-4’-methylene-, 1,1-dioxide lies in its specific spiro structure and the presence of the dioxide functionality, which may impart unique chemical and biological properties.
Properties
CAS No. |
63159-39-7 |
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Molecular Formula |
C13H12O4S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3'-methylidene-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-oxolane]-2'-one |
InChI |
InChI=1S/C13H12O4S/c1-9-8-13(17-12(9)14)6-7-18(15,16)11-5-3-2-4-10(11)13/h2-5H,1,6-8H2 |
InChI Key |
AHRMDTRMXQLGQT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CCS(=O)(=O)C3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
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